molecular formula C6H10O4 B150995 Methyl 4-methoxyacetoacetate CAS No. 41051-15-4

Methyl 4-methoxyacetoacetate

Cat. No. B150995
CAS RN: 41051-15-4
M. Wt: 146.14 g/mol
InChI Key: QGBPKJFJAVDUNC-UHFFFAOYSA-N
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Patent
US04564696

Procedure details

77.4 g of sodium methylate, 97 percent, was suspended in 100 g of acetonitrile at ambient temperature. To this well-stirred suspension, 101.9 g of 97.5 percent 4-chloroacetoacetic acid methyl ester was added by drops through a drip funnel with a drop counter over a 5 to 6 minute period under N2 atmosphere. The temperature rose and was kept by means of cooling at 68° to 70° C. As soon as the heat development slackened, the cooling water was turned off and the reaction mass was heated with 70° C. hot water. This pastelike, mustard-yellow reaction mixture continued to be stirred at 70° C. for 24 to 25 minutes and, with stirring, was then slowly introduced into a solution of 6 g of glacial acetic acid and 215 g of water cooled in an ice bath. At the same time, 37.4 percent hydrochloric acid was introduced drop by drop from a burette. At the same time, the pH was measured by means of a glass electrode and kept between 4.5 and 8 by adjusting the addition rate of the reaction mixture and/or HCl. At the end of the neutralization, the pH was 6.1±0.1. For the neutralization, 56.4 ml of hydrochloric acid were used (37.4 percent) and the temperature was kept at 30° to 35° C. The neutralized mixture was put into a separating funnel. After standing a short time, the resultant layers were separated. The aqueous layer was extracted once with 200 ml and then twice each time with 100 ml of acetonitrile. The united organic phases were concentrated in a rotary evaporator at 30° to 35° C. and ≃20 torr up to a constant weight. The solvent evaporated off was regenerated and used with the next batch. The raw product was distilled at 0.5 to 1.5 torr/90° C. 4-methoxyacetoacetic acid methyl ester was obtained in a yield of 91.7 percent, based on the amount of chloroester used. The purity of the product was 98.8 percent.
Quantity
77.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
101.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
56.4 mL
Type
reactant
Reaction Step Six
Quantity
100 g
Type
solvent
Reaction Step Seven
Name
Quantity
215 g
Type
solvent
Reaction Step Eight
Quantity
6 g
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH3:4][O:5][C:6](=[O:12])[CH2:7][C:8]([CH2:10]Cl)=[O:9].Cl>C(#N)C.O.C(O)(=O)C>[CH3:4][O:5][C:6](=[O:12])[CH2:7][C:8]([CH2:10][O:2][CH3:1])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
77.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
101.9 g
Type
reactant
Smiles
COC(CC(=O)CCl)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
56.4 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
100 g
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
215 g
Type
solvent
Smiles
O
Name
Quantity
6 g
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to be stirred at 70° C. for 24 to 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of cooling at 68° to 70° C
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was kept at 30° to 35° C
CUSTOM
Type
CUSTOM
Details
The neutralized mixture was put into a separating funnel
CUSTOM
Type
CUSTOM
Details
the resultant layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once with 200 ml
CONCENTRATION
Type
CONCENTRATION
Details
The united organic phases were concentrated in a rotary evaporator at 30° to 35° C.
CUSTOM
Type
CUSTOM
Details
The solvent evaporated off
DISTILLATION
Type
DISTILLATION
Details
The raw product was distilled at 0.5 to 1.5 torr/90° C

Outcomes

Product
Details
Reaction Time
24.5 (± 0.5) min
Name
Type
product
Smiles
COC(CC(=O)COC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.